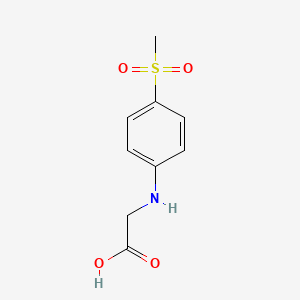

2-(4-甲基磺酰苯胺基)乙酸

描述

2-(4-Methylsulfonylanilino)acetic acid is a chemical compound used in scientific research. It plays a crucial role in studying various biological and chemical processes. The molecular formula of this compound is C7H9NO2S .

Synthesis Analysis

The synthesis of 2-(4-Methylsulfonylanilino)acetic acid or similar compounds involves various chemical reactions . For instance, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated .Molecular Structure Analysis

The molecular structure of a compound like 2-(4-Methylsulfonylanilino)acetic acid can be analyzed based on its chemical formula and the arrangement of atoms . The behavior of such compounds is defined by the direction of the dipole moment .Chemical Reactions Analysis

The chemical reactions involving 2-(4-Methylsulfonylanilino)acetic acid can be classified into different types such as precipitation, acid-base, and oxidation-reduction . For example, the reaction of acetic acid with ammonia is an example of an acid-base reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(4-Methylsulfonylanilino)acetic acid can be analyzed based on its solubility, reactivity, and other characteristics .科学研究应用

环境影响和毒理学

- 除草剂毒性和环境归趋: 对除草剂(如 2,4-D,在环境科学背景下结构不同但相关)的研究提供了对化学制剂生态影响的见解。研究强调了研究除草剂毒性的全球趋势,强调了了解此类化合物对非目标物种和生态系统环境归趋和毒理效应的重要性 (Zuanazzi et al., 2020)。

生物医学应用

磺胺类药物的药效学: 与 2-(4-甲基磺酰苯胺基)乙酸具有相同官能团的磺胺类药物因其治疗应用而被广泛研究。这些化合物存在于许多临床用药中,强调了了解其药代动力学和药效学对于开发新的治疗剂的重要性 (Carta et al., 2012)。

乳酸菌的抗菌特性: 虽然专注于不同的化学途径,但对乳酸菌产生的抗菌化合物(包括乳酸和乙酸)的研究揭示了食品安全和医学中天然防腐剂和治疗剂的潜力。这项研究强调了生化物质在健康和疾病管理中的作用 (Reis et al., 2012)。

生物技术和工业应用

高级氧化工艺: 用于处理污染物的高级氧化工艺的研究强调了理解化学反应和降解途径对于环境修复的相关性。对乙酰氨基酚及其副产物(包括乙酸)等化合物的研究提供了对管理医药废物挑战和机遇的见解 (Qutob et al., 2022)。

废水消毒: 过氧乙酸(一种与乙酸相关的化合物)在废水处理中的使用强调了探索高效且环保的消毒剂的重要性。这项研究突出了在选择公共卫生应用的化学剂时功效和环境影响之间的平衡 (Kitis, 2004)。

安全和危害

未来方向

The future directions for the study of 2-(4-Methylsulfonylanilino)acetic acid could involve further exploration of its diverse applications in scientific research. For instance, a study has demonstrated the feasibility of using a similar compound, 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine, as both an analyte and an indicator . Another study has evaluated the antimicrobial and anti-inflammatory activities of a series of 2-(4-methylsulfonylphenyl) indole derivatives .

作用机制

Target of Action

It is known that similar compounds, such as benzimidazole derivatives with a 4-(methylsulfonyl)phenyl pharmacophore attached via its c-2 position, have been evaluated as cyclooxygenase-1 (cox-1)/cyclooxygenase-2 (cox-2) inhibitors . COX-1 and COX-2 are enzymes that play a crucial role in the inflammatory response.

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets (such as cox-1 and cox-2) and inhibit their activity, thereby modulating the inflammatory response .

Biochemical Pathways

These molecules play key roles in inflammation, pain, and fever responses .

Result of Action

If it acts as a cox inhibitor, it could potentially reduce the production of prostaglandins and other inflammatory mediators, thereby alleviating inflammation and pain .

属性

IUPAC Name |

2-(4-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWANTOPYPZLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

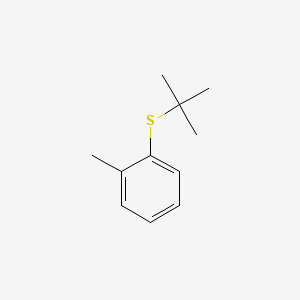

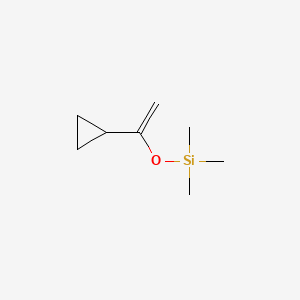

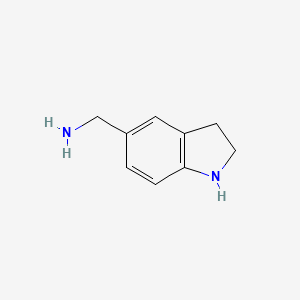

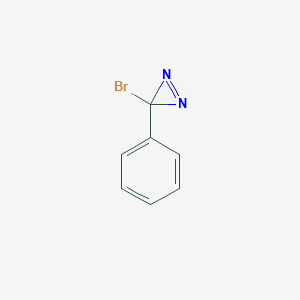

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3266283.png)

![4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B3266313.png)

![N-benzyl-4-({2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B3266316.png)